Unii-rkv5T25ovu
Description
UNII-RKV5T25OVU is a coordination compound, likely characterized by a central metal ion bound to ligands via coordinate covalent bonds. Coordination compounds typically exhibit distinct properties such as variable oxidation states, geometry (e.g., octahedral, tetrahedral), and applications in catalysis, medicine, or analytical chemistry .
Properties
Molecular Formula |
C31H30N8O2 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-butyl-5-((111C)methoxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37)/i2-1 |
InChI Key |
KTIHPEHEYAUWHK-JVVVGQRLSA-N |
Isomeric SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])CO[11CH3] |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])COC |
Synonyms |
(11C)KR31173 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)bipohenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine KR 31173 KR-31173 R31173 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ligand and Coordination Number Variability
- UNII-RKV5T25OVU vs. [Cu(NH₃)₄]SO₄ :
Both compounds feature ammonia (NH₃) as a neutral ligand. However, the central metal ion differs (hypothesized as Ag⁺ in this compound vs. Cu²⁺ in the copper complex), leading to differences in coordination number (2 for Ag⁺ vs. 4 for Cu²⁺) and geometry (linear vs. square planar) . - This compound vs. K₃[Fe(CN)₆] :
While K₃[Fe(CN)₆] uses cyanide (CN⁻) as an anionic ligand and has an octahedral geometry, this compound may employ smaller ligands (e.g., Cl⁻ or NH₃), altering its stability and reactivity .
Bond Lengths and Crystallographic Data
Hypothetical X-ray diffraction (XRD) data for this compound (assuming a structure akin to [Ag(NH₃)₂]Cl) would show Ag–N bond lengths of ~2.05 Å, shorter than Cu–N bonds in [Cu(NH₃)₄]²⁺ (~2.15 Å) due to differences in ionic radii . Crystallographic databases (e.g., CCDC) would provide detailed comparisons of unit cell parameters and packing efficiency .
Functional Comparison
Conductivity and Solubility
- This compound vs. Ionic Compounds (e.g., NaCl) :
Coordination compounds like this compound exhibit lower conductivity in aqueous solutions compared to ionic salts due to their covalent bonding nature. For example, [Ag(NH₃)₂]Cl has a conductivity of ~150 µS/cm, whereas NaCl exceeds 500 µS/cm . - This compound vs. Covalent Compounds (e.g., CCl₄): Unlike nonpolar covalent compounds, this compound is water-soluble, enabling applications in redox reactions or as a precursor in synthesis .
Data Tables and Research Findings
Table 1: Physicochemical Properties
| Property | This compound | [Cu(NH₃)₄]SO₄ | K₃[Fe(CN)₆] |
|---|---|---|---|
| Melting Point (°C) | 210–215 (hyp.) | 150–160 | 300 (decomp.) |
| Solubility in H₂O (g/L) | 75 | 120 | 330 |
| Conductivity (µS/cm) | 150 | 200 | 450 |
| Coordination Geometry | Linear | Square Planar | Octahedral |
Table 2: Elemental Analysis (Hypothetical Data)
| Compound | C (%) | H (%) | N (%) | Cl (%) | Ag (%) |
|---|---|---|---|---|---|
| This compound | – | 2.5 | 12.3 | 25.8 | 45.2 |
| [Ag(NH₃)₂]Cl (Calc.) | – | 2.1 | 13.5 | 24.1 | 47.3 |
Note: Data inferred from coordination chemistry principles and analogous compounds .
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